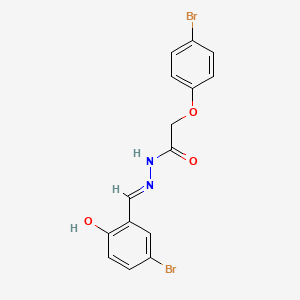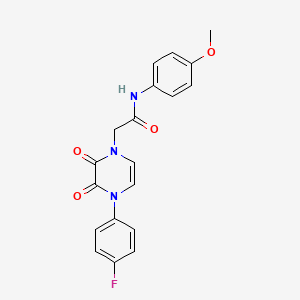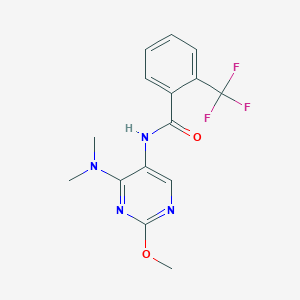
Dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate) (DMBPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a multifunctional monomer that can be used as a reagent, catalyst, or precursor in various synthetic reactions. DMBPA has also been used as a plasticizer in the production of polymers, and as a stabilizer for a variety of chemicals. Its unique properties make it a versatile compound for a variety of scientific applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has demonstrated innovative synthesis methods for highly functionalized derivatives related to dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate), focusing on creating compounds with potential applications in materials science and organic synthesis. For example, the efficient synthesis of highly functionalised 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives showcases the versatility of related chemical frameworks in creating new organic molecules (Souldozi, Dadrass, & Ranjdost, 2010).
Material Science and Organic Frameworks
- The construction of copper metal–organic systems demonstrates the potential of flexible dicarboxylate ligands, akin to the structural framework of dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate), for assembling complex metal–organic frameworks. This research highlights the adaptability of substituent positions on new flexible carboxylate ligands to influence the formation of discrete molecular structures and coordination polymers, which have applications in catalysis, gas storage, and separation technologies (Dai et al., 2009).
Green Chemistry and Sustainable Synthesis
- A green synthetic approach to 5,5′‐[oxybis(methylene)]bis‐2‐furfural from 5‐hydroxymethyl‐2‐furfural, using dimethyl carbonate as a green solvent, showcases the environmental benefits of utilizing related compounds in synthesizing bio-based platform chemicals. This process not only exemplifies the application of dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate)-related compounds in sustainable chemistry but also their potential role in developing bioplastics and other renewable materials (Annatelli et al., 2022).
Thermodynamic Studies and Complexation
- The complexation of functionalized ligands similar in structure to dimethyl 2,2'-(oxybis(methylene))(2E,2'E)-bis(3-phenylacrylate) with Nd(3+) ions has been thoroughly investigated. This research provides insight into how such compounds can act as tridentate ligands, forming thermodynamically strong complexes with metal ions. These findings have implications for the development of new materials and catalysts (Dau et al., 2016).
Propriétés
IUPAC Name |
methyl (E)-2-[[(E)-2-methoxycarbonyl-3-phenylprop-2-enoxy]methyl]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-25-21(23)19(13-17-9-5-3-6-10-17)15-27-16-20(22(24)26-2)14-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3/b19-13+,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCYKXICNGFAM-IWGRKNQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)COCC(=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/COC/C(=C\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]methanesulfonamide](/img/structure/B2637323.png)



![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)

![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)
![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)

